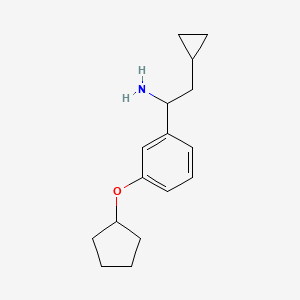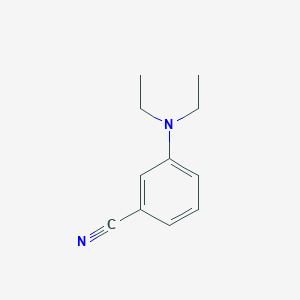
2-(Difluoromethyl)-4-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-ethoxypyridine is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and an ethoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and biological properties, making such compounds valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-ethoxypyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents under radical conditions. This process can be facilitated by metal catalysts or photocatalysts, which help in the activation of the difluoromethyl group and its subsequent attachment to the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-ethoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The difluoromethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-ethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-4-ethoxypyridine
- 2-(Difluoromethyl)-4-methoxypyridine
- 2-(Difluoromethyl)-4-ethoxybenzene
Comparison: 2-(Difluoromethyl)-4-ethoxypyridine is unique due to the presence of both difluoromethyl and ethoxy groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the difluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy group can influence the compound’s solubility and reactivity .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-ethoxypyridine |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-6-3-4-11-7(5-6)8(9)10/h3-5,8H,2H2,1H3 |
InChI Key |
KNSMFIYVRJVDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl3-{[(propan-2-yl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13022749.png)


![2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B13022782.png)


![3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline](/img/structure/B13022796.png)


![tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13022818.png)



